molecular formula C₁₈H₂₁NO₈ B1139947 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 124223-99-0

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1139947
CAS No.: 124223-99-0
M. Wt: 379.36
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitably protected 2-acetamido-2-deoxy-alpha-D-galactopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The glycosylation reaction is followed by deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves its hydrolysis by specific enzymes. The compound is cleaved by alpha- and beta-galactopyranosaminidase, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity . The molecular targets are the active sites of these enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is unique due to its specific use as a fluorogenic substrate for alpha- and beta-galactopyranosaminidase. Similar compounds include:

These compounds share similar structures but differ in the specific enzymes they target and the resulting applications.

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHLCFVVACBSA-LHKMKVQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Reactant of Route 5
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Reactant of Route 6
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

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